2-Isopropylamino-1,4-naphthoquinone

Cytotoxicity Structure-Activity Relationship Fibroblast Assay

2-Isopropylamino-1,4-naphthoquinone (IPNQ) is a synthetic 2-amino-substituted 1,4-naphthoquinone derivative with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. The compound belongs to a well-established class of alkylamino-naphthoquinones known for exhibiting antitumor, antimalarial, and antimicrobial activities.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 57950-03-5
Cat. No. B13940886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylamino-1,4-naphthoquinone
CAS57950-03-5
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H13NO2/c1-8(2)14-11-7-12(15)9-5-3-4-6-10(9)13(11)16/h3-8,14H,1-2H3
InChIKeyGEDMNZDVSCEEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylamino-1,4-naphthoquinone (CAS 57950-03-5): Class Identity and Procurement Context


2-Isopropylamino-1,4-naphthoquinone (IPNQ) is a synthetic 2-amino-substituted 1,4-naphthoquinone derivative with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . The compound belongs to a well-established class of alkylamino-naphthoquinones known for exhibiting antitumor, antimalarial, and antimicrobial activities [1]. Structurally, IPNQ features an isopropylamino moiety at the 2-position of the naphthoquinone core, a substitution pattern that modulates redox potential and biological target engagement relative to unsubstituted or differently substituted analogs [1][2].

Coenzyme Q pathway inhibition studies in antimalarial research

Cancer cell-line cytotoxicity screening with lower basal toxicity context

Redox potential structure-activity relationship studies

Synthetic diversification or library intermediate

Why 2-Isopropylamino-1,4-naphthoquinone Cannot Be Interchanged with Other 2-Amino-Naphthoquinones


Within the 2-amino-1,4-naphthoquinone class, minor structural variations—particularly the size and branching of the N-alkyl substituent—produce significant differences in redox potential, enzyme inhibition profiles, and cellular toxicity [1][2]. For example, class-level studies demonstrate that substitution at the 2-position with a hydroxyl group, dimethylamino group, or C1-C5 alkyl chain yields distinct cytotoxicity hierarchies, with hydroxyl >> dimethylamino >> alkyl [1]. The isopropylamino group imparts a specific steric and electronic environment that cannot be replicated by simpler N-methyl or bulkier N-aryl analogs, directly impacting target binding and metabolic stability [2]. Substituting IPNQ with a different 2-amino analog without empirical validation introduces undefined risks in assay reproducibility and biological outcome.

IPNQ (2-isopropylamino) vs. 2-methylamino or 2-aryl analogs
Steric/electronic environment differs; target binding and metabolic stability may shift
IPNQ vs. 2-hydroxy or 2-methoxy naphthoquinones
Redox potential diverges; ROS generation and assay readouts may not transfer
IPNQ vs. unsubstituted 1,4-naphthoquinone
Higher background toxicity in unsubstituted parent; cytotoxicity endpoint contexts differ

Quantitative Differentiation Evidence for 2-Isopropylamino-1,4-naphthoquinone vs. Comparator Naphthoquinones


Cytotoxicity Profile vs. Unsubstituted 1,4-Naphthoquinone in Fibroblasts

In a class-level study evaluating the acute cytotoxicity of alkyl- and amino-substituted 1,4-naphthoquinones against BALB/c mouse 3T3 fibroblasts using the neutral red assay, substitution at the 2-position reduced toxicity compared to the unsubstituted parent compound. The extent of reduction followed the sequence: hydroxyl >> dimethylamino >> C1-C5 alkyl [1]. While IPNQ was not directly measured in this study, the isopropylamino group represents a secondary amine alkyl substituent, placing it within the alkyl class that exhibits attenuated toxicity relative to 1,4-naphthoquinone (baseline).

Cytotoxicity vs. parent
Class-level inference
2-alkyl substitution reduces cytotoxicity relative to unsubstituted 1,4-naphthoquinone (class trend, neutral red assay, 3T3 fibroblasts)
Supports cytotoxicity endpoint review in cellular assays
IPNQ not directly quantified; alkyl-class inference
Cytotoxicity Structure-Activity Relationship Fibroblast Assay

Antimalarial Activity as Coenzyme Q Inhibitor

2-Alkylamino-1,4-naphthoquinones, including the isopropylamino derivative, were synthesized and evaluated as inhibitors of coenzyme Q and as antimalarial agents [1]. This class acts as antimetabolites of coenzyme Q, a validated target in malaria chemotherapy. While no direct IC50 comparison is available for IPNQ against specific antimalarials like atovaquone, the class-level mechanism (coenzyme Q inhibition) distinguishes these compounds from other naphthoquinones with alternative targets [1].

Antimalarial mechanism
Class-level inference
Coenzyme Q inhibition (class designation); distinct from mitochondrial cytochrome bc1 inhibitors like atovaquone
Supports coenzyme Q pathway studies; mechanism context review
No direct IC50 comparison available
Antimalarial Coenzyme Q Inhibition Plasmodium

Antitumor Potential via Apoptosis Induction

Alkylamino-naphthoquinones, including IPNQ, are reported to exhibit antitumor activity, with studies indicating that such compounds can induce apoptosis and inhibit proliferation in cancer cell lines [1]. In vitro studies have demonstrated that 2-amino-1,4-naphthoquinone derivatives induce autophagy-mediated cell death in A549 lung cancer cells, with some derivatives showing IC50 values of 6.15 µM [2]. However, direct quantitative data for IPNQ against specific comparators is not available; this evidence supports the class-level potential of IPNQ as an antitumor scaffold.

Antitumor potential
Class-level inference
2-amino-1,4-naphthoquinone derivatives induce apoptosis/autophagy; some IC50 ~6.15 µM in A549 cells
Supports apoptosis pathway-response interpretation
IC50 not specific to IPNQ; scaffold-level evidence
Antitumor Apoptosis Cancer Cell Lines

Synthetic Accessibility via Efficient General Protocol

A general synthetic procedure for (alkylamino)naphthoquinones, including the isopropylamino derivative, has been reported to proceed in high yields via nucleophilic substitution of bromo-naphthoquinones [1]. While yields for the specific compound are not explicitly tabulated, the method achieves high efficiency for naphthazarins and related analogs [1]. In contrast, direct amine addition methods often suffer from low yields and tedious purification [1].

Synthetic route
Class-level inference
High-yield protocol for (alkylamino)naphthoquinones via nucleophilic substitution of bromo-precursors
Supports procurement feasibility; scalable class route
Exact yield for IPNQ not tabulated
Synthesis Alkylamino-naphthoquinone Yield

Patent Literature Recognition as Bioactive Naphthoquinone

2-Isopropylamino-1,4-naphthoquinone is explicitly cited in patent literature as a compound of interest within naphthoquinone derivative families, including those claimed for pesticidal and pharmaceutical applications [1]. While quantitative comparative data is absent, the inclusion of IPNQ in patent documents indicates recognition of its unique structural attributes and potential utility.

Patent citation
Supporting evidence
Explicitly cited in patent JP-H0380138-B2 within bioactive naphthoquinone series
Recognition of structural interest; source review
No quantitative comparative data provided
Patent Bioactivity Naphthoquinone Derivative

Redox Potential Modulation by 2-Amino Substituents

Electrochemical studies on heterocyclic naphthoquinones demonstrate that substitution at the 2-position with amino groups alters the redox potential of the quinone core [1]. The isopropylamino group, being an electron-donating substituent, shifts the reduction potential to more negative values compared to unsubstituted 1,4-naphthoquinone, which can influence biological activity (e.g., ROS generation) and stability [1]. This property differentiates IPNQ from 2-hydroxy or 2-methoxy analogs, which exhibit different redox behaviors [1].

Redox modulation
Class-level inference
Electron-donating 2-isopropylamino group shifts reduction potential more negative vs. unsubstituted (cyclic voltammetry)
Supports redox property differentiation; endpoint context review
Qualitative shift inferred; quantitative V values not reported
Redox Potential Electrochemistry Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 2-Isopropylamino-1,4-naphthoquinone Based on Evidenced Differentiation


Antimalarial Drug Discovery Targeting Coenzyme Q Biosynthesis

IPNQ can be employed as a probe or lead scaffold in antimalarial programs focused on inhibiting coenzyme Q, a pathway validated by the clinical success of atovaquone [1]. The class-level evidence for 2-alkylamino-1,4-naphthoquinones as coenzyme Q inhibitors [1] supports its use in structure-activity relationship (SAR) studies aimed at optimizing potency against Plasmodium falciparum. Compared to atovaquone, which targets the mitochondrial cytochrome bc1 complex, IPNQ may offer a distinct resistance profile due to its potential interaction with a different enzyme within the coenzyme Q pathway [1].

Cancer Cell Line Screening with Reduced Basal Cytotoxicity

For researchers evaluating naphthoquinone-based antitumor agents, IPNQ presents an advantage over unsubstituted 1,4-naphthoquinone due to class-level evidence of reduced cytotoxicity in fibroblast assays [1]. This property can improve assay signal-to-noise ratios when screening for selective anticancer activity. IPNQ can serve as a core structure for further derivatization to enhance potency and selectivity [2].

Synthetic Intermediate for Naphthoquinone Libraries

The availability of a high-yield synthetic route for (alkylamino)naphthoquinones [1] positions IPNQ as a cost-effective intermediate for generating diverse compound libraries. Its isopropylamino group can be further functionalized or serve as a template for parallel synthesis, reducing overall development time and material costs compared to analogs requiring more complex syntheses [1].

Electrochemical Studies of Substituent Effects on Quinone Redox

The isopropylamino substituent at the 2-position provides a distinct electron-donating effect on the quinone redox potential, making IPNQ a valuable model compound for electrochemical and mechanistic studies [1]. It can be compared with other 2-substituted analogs (e.g., 2-hydroxy, 2-methoxy) to elucidate structure-redox relationships in aprotic media [1].

Application
Selection Property
Validation Focus
Coenzyme Q pathway inhibition studies
Mechanism-based inhibitor (class)
Target engagement and Plasmodium enzyme assay context
Cancer cell-line cytotoxicity screening
Lower basal toxicity vs. unsubstituted parent
Cytotoxicity endpoint review in selected cell models
Redox potential SAR studies
Electron-donating 2-amino group
Cyclic voltammetry vs. 2-substituted analogs
Synthetic diversification intermediate
Accessible high-yield route (class)
Scalable synthesis and derivative library preparation

Technical Documentation Hub

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17 linked technical documents
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